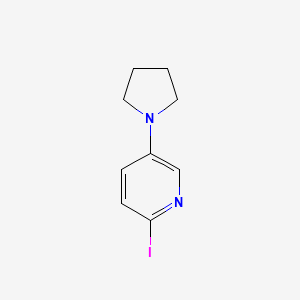![molecular formula C11H20O4 B1408855 2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid CAS No. 2168202-35-3](/img/structure/B1408855.png)
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Übersicht
Beschreibung
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is an organic compound with the molecular formula C11H20O4. It is a derivative of pentanedioic acid, where the hydrogen atoms on the second carbon are replaced by two methyl groups, and the ester group is substituted with a tert-butyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves the esterification of 2,2-Dimethylpentanedioic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh conditions.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The flow process allows for better control over reaction conditions and can be easily scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols under acidic or basic conditions.
Reduction: Conversion of esters to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Esterification: DCC and DMAP in the presence of tert-butyl alcohol.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Esterification: Formation of this compound.
Hydrolysis: Formation of 2,2-Dimethylpentanedioic acid and tert-butyl alcohol.
Reduction: Formation of 2,2-Dimethylpentanediol.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid involves its reactivity as an ester. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form esters . In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of carboxylic acids and alcohols . The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and affects the reaction kinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl malonate: Another ester of malonic acid with similar reactivity and applications.
tert-Butyl acetate: A simpler ester used in organic synthesis and as a solvent.
Methyl tert-butyl ether (MTBE): An ether with similar steric properties, used as a fuel additive.
Uniqueness
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is unique due to its specific structure, which combines the steric effects of the tert-butyl group with the reactivity of the ester functional group. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)15-8(12)6-7-11(4,5)9(13)14/h6-7H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOHKGNABPMMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


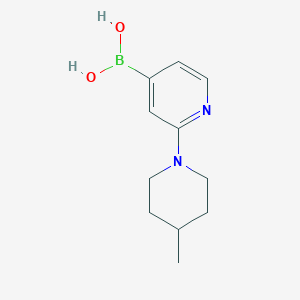
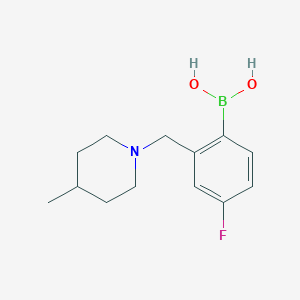
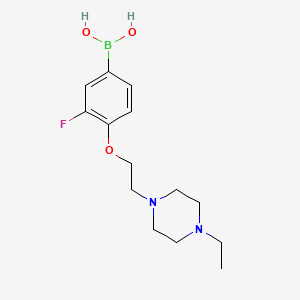
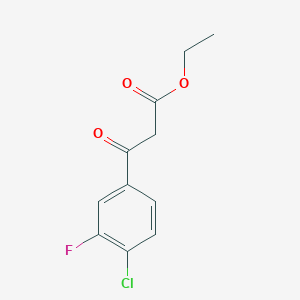
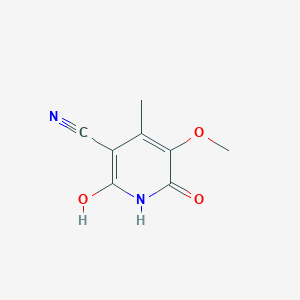
![ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408780.png)

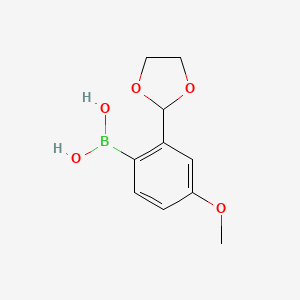

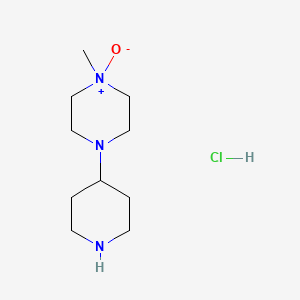
![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)

